4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
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Overview
Description
4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of an acetyl group and a carboxylic acid group further defines its chemical structure. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by cyclization to form the benzoxazine ring . One common method includes the use of 2-aminophenol and acetyl chloride under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or 1,4-dioxane, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often employs solventless synthesis techniques. This method involves mixing all reactants together and heating them above their melting points to achieve the desired reaction . The use of environmentally friendly solvents and mild reaction conditions is also common in industrial settings to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced benzoxazines, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzoxazines have been shown to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells . The compound may also act as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
Uniqueness
4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzoxazine derivatives .
Properties
Molecular Formula |
C11H11NO4 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-acetyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)12-4-5-16-10-6-8(11(14)15)2-3-9(10)12/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
VRRWGCVFUXHPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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